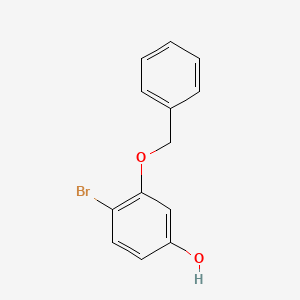

3-(Benzyloxy)-4-bromophenol

Vue d'ensemble

Description

Synthesis Analysis

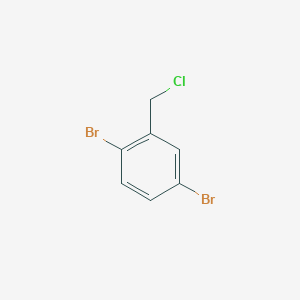

The synthesis of compounds similar to “3-(Benzyloxy)-4-bromophenol” often involves reactions such as condensation and radical condensation . For instance, one study synthesized a series of compounds by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . Another study developed a new radical condensation reaction where benzylic alcohols and acetamides are coupled .

Molecular Structure Analysis

The molecular structure of a compound similar to “3-(Benzyloxy)-4-bromophenol” was analyzed using various spectroscopic techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD . These techniques help in understanding the structure and properties of the compound.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to “3-(Benzyloxy)-4-bromophenol” often involve Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Applications De Recherche Scientifique

Antioxidant Activities

3-(Benzyloxy)-4-bromophenol and related bromophenols show significant antioxidant activities. For instance, various bromophenols isolated from red algae exhibited potent antioxidant effects in biochemical and cellular assays. These compounds demonstrated stronger activities compared to standard antioxidants like α-tocopherol and ascorbic acid (Olsen et al., 2013). Additionally, novel synthesized bromophenols were found to have powerful antioxidant activities when compared with traditional antioxidants (Öztaşkın et al., 2017).

Enzyme Inhibition

Bromophenols, including those similar to 3-(Benzyloxy)-4-bromophenol, have been investigated for their inhibitory effects on various enzymes. For example, synthesized bromophenols showed inhibitory actions against acetylcholinesterase (AChE), butyrylcholinesterase (BChE) enzymes, and carbonic anhydrase I and II isoenzymes (Öztaşkın et al., 2017). This suggests potential therapeutic applications in treating diseases related to these enzymes.

Antibacterial Properties

Certain bromophenols extracted from marine algae, similar to 3-(Benzyloxy)-4-bromophenol, have shown antibacterial properties. For example, compounds isolated from the marine red alga Rhodomela confervoides demonstrated moderate to high activity against various bacterial strains (Xu et al., 2003).

Anticancer Potential

Bromophenol derivatives have shown promise in anticancer research. A novel bromophenol derivative demonstrated significant anticancer activities on human lung cancer cell lines and induced apoptosis via various cellular mechanisms (Guo et al., 2018). This suggests the potential of bromophenol compounds, including 3-(Benzyloxy)-4-bromophenol, in cancer treatment.

Water Treatment and Environmental Concerns

Bromophenols, including compounds structurally related to 3-(Benzyloxy)-4-bromophenol, have been studied for their behavior in water treatment processes. For instance, the oxidation of bromophenols during water treatment with potassium permanganate was investigated, revealing the formation of potentially hazardous brominated polymeric products (Jiang et al., 2014). This research highlights the environmental implications of bromophenols in water treatment.

Safety and Hazards

Orientations Futures

Future research directions could involve further exploration of the anticancer activities of similar compounds . For instance, one study designed, synthesized, and evaluated a series of compounds for their EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines . Another direction could be the development of new methods for the synthesis of similar compounds .

Propriétés

IUPAC Name |

4-bromo-3-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSGVSFZTCXNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576651 | |

| Record name | 3-(Benzyloxy)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70120-18-2 | |

| Record name | 3-(Benzyloxy)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

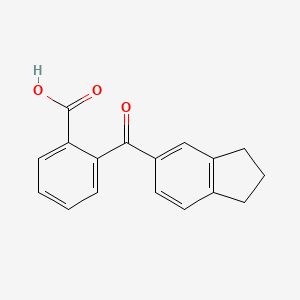

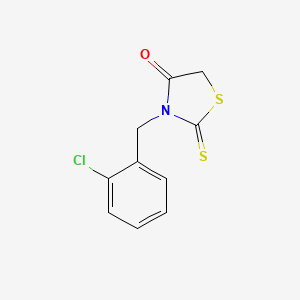

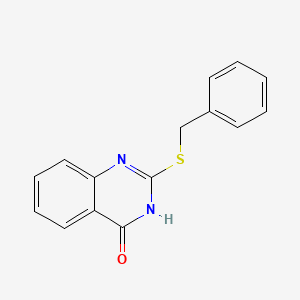

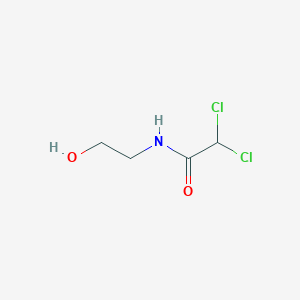

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid](/img/structure/B3032933.png)

acetic acid](/img/structure/B3032939.png)

![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt](/img/structure/B3032940.png)

![4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B3032943.png)

![4-[1,1'-Biphenyl]-4-yl-1,2,3-thiadiazole](/img/structure/B3032953.png)